2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol
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Overview
Description
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is an organic compound with a complex structure that includes a cyclopropyl group, a cyclohexyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclopropyl-methyl-amine: This can be achieved through the reaction of cyclopropyl-methyl chloride with ammonia or an amine.
Cyclohexylation: The cyclopropyl-methyl-amine is then reacted with cyclohexyl chloride in the presence of a base to form 2-(Cyclopropyl-methyl-amino)-cyclohexane.
Introduction of Ethanol Moiety: The final step involves the reaction of 2-(Cyclopropyl-methyl-amino)-cyclohexane with ethylene oxide or a similar reagent to introduce the ethanol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include cyclohexylaldehyde or cyclohexylcarboxylic acid.
Reduction: Products include cyclohexylmethanol or cyclohexylamine derivatives.
Substitution: Various substituted amines or alcohols can be formed.
Scientific Research Applications
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-methanol: Similar structure but with a methanol moiety instead of ethanol.
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-propane: Similar structure but with a propane moiety instead of ethanol.
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-butanol: Similar structure but with a butanol moiety instead of ethanol.
Uniqueness
2-[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-[[2-[cyclopropyl(methyl)amino]cyclohexyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-14(10-6-7-10)12-5-3-2-4-11(12)13-8-9-15/h10-13,15H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCGLUXVNRWLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCCC2NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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